
Apafant
Vue d'ensemble
Description
Apafant, also known as WEB-2086 or LSM-2613, is a synthetic compound that acts as a potent and selective inhibitor of the phospholipid mediator platelet-activating factor (PAF). It was developed by modifying the structure of the thienotriazolodiazepine sedative drug brotizolam. This compound has been investigated for various applications involving inflammatory responses, such as asthma and conjunctivitis, but it was never adopted for medical use. it continues to be used in pharmacology research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Apafant is synthesized through a series of chemical reactions starting from the thienotriazolodiazepine scaffold. The synthetic route involves the following key steps:
Formation of the thienotriazolodiazepine core: This involves the cyclization of appropriate precursors to form the core structure.
Substitution reactions: Various substituents, such as the 2-chlorophenyl group and the morpholinyl group, are introduced through substitution reactions.
Final modifications: The final product is obtained through additional modifications and purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Apafant undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s activity.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound with different chemical and pharmacological properties.
Applications De Recherche Scientifique
Apafant is a drug that acts as a potent and selective inhibitor of platelet-activating factor (PAF) . It was initially investigated for various applications involving inflammatory responses . Although it was never adopted for medical use, this compound continues to be used in pharmacology research .
Scientific Research Applications
- Allergic Conjunctivitis: this compound has potential as a topical ocular anti-PAF for treating allergic conjunctivitis . Studies show that this compound inhibited the acute increase in conjunctival vascular permeability provoked by PAF in a dose-related manner . Pretreatment with this compound ophthalmic solution inhibited itch-scratching behavior and clinical symptoms like conjunctival redness and edema induced by PAF . In a passive conjunctival anaphylaxis model with guinea pigs, topical ocular administration of this compound significantly inhibited the allergic response . this compound also blocks eosinophil activation and is effective in the chronic phase of experimental allergic conjunctivitis . In guinea pig eyes with chronic allergic conjunctivitis, instillation of PAF solution increased eosinophil peroxidase (EPO) activity, an effect inhibited by this compound pretreatment .
- PAF-induced bronchoconstriction: this compound completely inhibits PAF-induced platelet aggregation and airway bronchoconstriction . It has been shown to be rapidly absorbed following oral administration and produced no significant adverse effects .
- Other inflammatory responses: this compound was investigated for several applications involving inflammatory responses such as asthma .
Mécanisme D'action
Apafant exerts its effects by selectively inhibiting the platelet-activating factor receptor (PAFR). The mechanism involves the following steps:
Binding to PAFR: this compound binds with high affinity to the PAFR, preventing the natural ligand (PAF) from binding.
Inhibition of PAF signaling: By blocking PAF binding, this compound inhibits the signaling pathways activated by PAFR, such as the mitogen-activated protein kinase (MAPK) pathway and phosphoinositol turnover.
Reduction of inflammatory responses: This inhibition leads to a reduction in various inflammatory responses, including platelet aggregation, leukocyte chemotaxis, and vascular permeability
Comparaison Avec Des Composés Similaires
Apafant is compared with other similar compounds based on its structure and pharmacological properties. Some of the similar compounds include:
Bepafant: Another PAFR antagonist with similar inhibitory effects but enhanced potency in certain models.
WEB2387: A structurally related compound used as a negative control in studies involving this compound.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as a PAFR antagonist. Its ability to inhibit PAF-induced responses without affecting other pathways makes it a valuable tool in pharmacological research. Additionally, its structural modifications from brotizolam highlight the potential for developing selective inhibitors from existing drug scaffolds .
Activité Biologique
Apafant, also known as WEB 2086, is a synthetic antagonist of the platelet-activating factor (PAF) receptor. Since its discovery in 1987, it has been extensively studied for its biological activity, particularly in relation to inflammatory processes and various pathological conditions. PAF itself is a potent phospholipid mediator involved in numerous physiological and pathological processes, including inflammation, angiogenesis, and apoptosis. This compound's role as a PAF antagonist positions it as a significant compound in therapeutic applications aimed at modulating these pathways.
This compound functions by specifically inhibiting the PAF receptor, thereby blocking the effects of PAF. This inhibition can lead to reduced inflammatory responses and modulation of various biological activities linked to PAF signaling. Research indicates that this compound can suppress the contractile activities induced by PAF in smooth muscle tissues, demonstrating its potential in managing conditions associated with excessive PAF activity.
Key Findings on Biological Activity
- Inhibition of Smooth Muscle Contraction :
- Reduction of Inflammatory Responses :
- Clinical Applications :
Table 1: Effects of this compound on Contractile Activities Induced by PAF
Animal Model | Concentration of this compound (M) | Effect on Contractile Activity |
---|---|---|
Guinea Pig | Significant reduction | |
Mouse | Significant reduction |
Table 2: Summary of Biological Effects of this compound
Biological Activity | Observations |
---|---|
Inhibition of Smooth Muscle Contraction | Strong suppression of PAF-induced contractions |
Anti-inflammatory Effects | Reduced neutrophil activity and vascular permeability |
Clinical Efficacy | Significant reduction in allergic symptoms |
Case Study 1: Acute Pancreatitis
In a controlled study on acute pancreatitis, administration of this compound led to a marked decrease in inflammatory markers and improved microcirculation. The study concluded that this compound effectively counteracts the pro-inflammatory effects of PAF, providing a potential therapeutic avenue for managing acute pancreatitis .
Case Study 2: Allergic Reactions
A clinical trial assessing the efficacy of this compound in patients with allergic conjunctivitis showed significant improvements in symptoms compared to placebo. Patients receiving this compound reported reduced itching and redness, indicating its effectiveness as an ophthalmic treatment for allergies .
Propriétés
IUPAC Name |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-morpholin-4-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-14-25-26-19-13-24-21(16-4-2-3-5-18(16)23)17-12-15(31-22(17)28(14)19)6-7-20(29)27-8-10-30-11-9-27/h2-5,12H,6-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPJQFOROWSRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048974 | |
Record name | Apafant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105219-56-5 | |
Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-1-(4-morpholinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105219-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apafant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105219565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apafant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-[4[(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]diazepin-2-yl]-1-oxopropyl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APAFANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J613NI05SV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.